2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (hereafter referred to as Compound A) is a quinazolinone derivative characterized by:
Properties
Molecular Formula |
C20H22N4O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H22N4O6S/c1-29-17-9-15-16(10-18(17)30-2)23-12-24(20(15)26)11-19(25)22-8-7-13-3-5-14(6-4-13)31(21,27)28/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25)(H2,21,27,28) |
InChI Key |
LFCVEVXDFGNLEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups on the quinazoline ring.
Attachment of the acetamide side chain: This is done through acylation reactions using acetic anhydride or similar reagents.
Sulfonamide formation:
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of antihypertensive drugs and other therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Sulfamoylphenyl-Acetamide Motifs
Several analogs share the N-(4-sulfamoylphenyl)acetamide backbone but differ in heterocyclic substituents (Table 1):
Table 1: Structural and Physical Comparisons
Key Observations :
- Substituent Effects: The 6,7-dimethoxy groups on Compound A increase electron density, which could enhance antioxidant activity (similar to coumarin derivatives in ). In contrast, iodine substitutions in iodinated quinazolinones ( ) may improve radical scavenging but reduce solubility.
- Melting Points : Higher melting points in benzothiazole derivatives (e.g., 147.1°C for compound 8 ) suggest greater crystallinity, possibly impacting formulation stability.
Table 2: Pharmacological Profiles
Key Observations :
- Antioxidant Potential: Compound A’s dimethoxy groups may act similarly to coumarin derivatives ( ), where electron-donating substituents enhance radical neutralization. However, iodinated quinazolinones ( ) showed higher NQO1 inducer activity, suggesting substituent-dependent efficacy.
- Anti-inflammatory Activity: The ethylamino-quinazolinone analog ( ) outperformed diclofenac, highlighting the role of flexible acetamide linkers. Compound A’s sulfamoylphenyl group may reduce ulcerogenic risk compared to carboxylic acid-based NSAIDs .
Structure-Activity Relationship (SAR) Insights
- Quinazolinone vs. Benzothiazoles, with sulfur atoms, may improve metabolic stability .
- Methoxy vs. Iodo Substituents : Methoxy groups in Compound A likely improve solubility over bulkier iodinated analogs ( ), though at the cost of reduced electrophilicity for radical scavenging.
- Sulfamoylphenyl Role : The sulfonamide moiety is critical for hydrogen bonding with enzymatic targets (e.g., COX-2), as seen in COX-2 inhibitors like celecoxib .
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